N-benzyl-4-[2-({[(2-methoxy-5-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide
Description
N-benzyl-4-[2-({[(2-methoxy-5-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a synthetic benzamide derivative featuring a 1H-imidazole core substituted with a sulfanyl-linked carbamoyl methyl group and a 2-methoxy-5-methylphenyl moiety. Its synthesis likely involves nucleophilic substitution and cyclization steps, as seen in analogous heterocyclic systems .
Properties
IUPAC Name |
N-benzyl-4-[2-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3S/c1-19-8-13-24(34-2)23(16-19)30-25(32)18-35-27-28-14-15-31(27)22-11-9-21(10-12-22)26(33)29-17-20-6-4-3-5-7-20/h3-16H,17-18H2,1-2H3,(H,29,33)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWGTZLTFXHTRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-[2-({[(2-methoxy-5-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction conditions for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-[2-({[(2-methoxy-5-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Nucleophiles: Various amines, thiols, and alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce reduced imidazole derivatives .
Scientific Research Applications
N-benzyl-4-[2-({[(2-methoxy-5-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-benzyl-4-[2-({[(2-methoxy-5-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Imidazole Cores
2-[[5-(Benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-cyclopropylacetamide
- Core Structure : 1H-imidazole substituted with benzenesulfonyl and sulfanyl-acetamide groups.
- Key Differences :
- The benzenesulfonyl group replaces the carbamoyl methyl substituent in the target compound.
- A cyclopropyl acetamide group is present instead of the N-benzyl benzamide.
- Synthesis : Likely involves alkylation of imidazole precursors with α-halogenated ketones, analogous to methods in .
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones
- Core Structure : 1,2,4-triazole with sulfonyl and fluorophenyl substituents.
- Key Differences :
- Triazole vs. imidazole heterocycle alters electronic properties and tautomeric behavior.
- Sulfonyl groups dominate, contrasting with the sulfanyl linkage in the target compound.
- Spectral Data : IR spectra confirm C=S stretching (~1247–1255 cm⁻¹) and absence of C=O bands in triazoles, unlike the target’s carbamoyl C=O (~1663–1682 cm⁻¹) .
- Tautomerism : Triazoles in exist as thione tautomers, while imidazoles may exhibit different stability profiles due to ring size and substituent effects .
Sulfonamide Derivatives
N-(1-Allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide
- Core Structure : Indazole-sulfonamide hybrid.
- Key Differences :
- Sulfonamide (-SO₂NH-) vs. sulfanyl (-S-) linkage in the target compound.
- Indazole core vs. imidazole, altering aromaticity and hydrogen-bonding capacity.
- Bioactivity: Sulfonamides are known for anticancer, anti-inflammatory, and antiviral activities, suggesting that sulfanyl analogues like the target compound may share mechanistic pathways (e.g., enzyme inhibition) .
Spectroscopic Comparison
Biological Activity
N-benzyl-4-[2-({[(2-methoxy-5-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C21H21N5O3S |
| Molecular Weight | 421.48 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The imidazole moiety may interact with active sites of enzymes, inhibiting their function. This is particularly relevant in cancer therapy where enzyme inhibitors can halt tumor growth.
- Receptor Modulation : The compound has shown potential in modulating receptor activity, which can alter signaling pathways involved in cell proliferation and apoptosis.
- Antimicrobial Activity : Preliminary studies indicate that it might possess antimicrobial properties, making it a candidate for further research in infectious disease treatment.
Antitumor Activity
Numerous studies have reported the antitumor effects of similar compounds derived from imidazole and benzamide frameworks. For instance, derivatives with structural similarities have shown IC50 values ranging from 2.38 µM to 8.13 µM against various cancer cell lines, indicating significant cytotoxicity (see Table 1).
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | SISO | 2.38 | Apoptosis induction |
| Compound B | RT-112 | 3.77 | Enzyme inhibition |
| Compound C | A431 | 4.50 | Receptor modulation |
Antimicrobial Activity
In vitro studies have evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria:
| Microorganism | Activity |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | Strong |
These findings suggest that the compound may disrupt bacterial cell wall synthesis or inhibit critical metabolic pathways.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of electron-donating groups (e.g., methoxy and methyl groups) on the aromatic rings enhances biological activity. The position and nature of substituents significantly influence the potency and selectivity of these compounds against various biological targets.
Case Studies
- Case Study 1: Antitumor Efficacy
- A study evaluated the compound's effects on human cancer cell lines, revealing that it induced apoptosis through mitochondrial pathways, as evidenced by increased caspase activity.
- Case Study 2: Antimicrobial Properties
- Another investigation focused on its antibacterial properties, demonstrating effective inhibition of bacterial growth at sub-micromolar concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
